molecular formula C9H8F2N2OS B1481541 (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092718-13-1

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1481541
CAS RN: 2092718-13-1
M. Wt: 230.24 g/mol
InChI Key: SKBFKGONVLERQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol, or 1-(DFP)-3-(T2P)-1H-P5M for short, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid, with a molecular weight of 247.22 g/mol and a melting point of -36°C. 1-(DFP)-3-(T2P)-1H-P5M has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been found to possess a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(DFP)-3-(T2P)-1H-P5M is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with an electron-rich species, such as an amine or a carboxylic acid. This complex then undergoes a nucleophilic attack, resulting in the formation of a new compound. Additionally, 1-(DFP)-3-(T2P)-1H-P5M can act as a proton donor, donating a proton to a nucleophile, such as an alcohol or an amine.
Biochemical and Physiological Effects
1-(DFP)-3-(T2P)-1H-P5M has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the synthesis of fatty acids, such as fatty acid synthase and acetyl-CoA carboxylase. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of lipids, such as phospholipase A2 and acyl-CoA synthetase. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

1-(DFP)-3-(T2P)-1H-P5M is a versatile reagent that can be used in a wide variety of laboratory experiments. It is a highly reactive compound, which makes it suitable for the synthesis of a variety of organic compounds. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is also a highly toxic compound, and should be handled with care.

Future Directions

1-(DFP)-3-(T2P)-1H-P5M has a wide range of applications in scientific research, and there are many potential future directions for its use. These include further investigation into its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties, as well as its potential use in the synthesis of novel organic compounds. Additionally, further research into its mechanism of action could lead to the development of new synthetic methods. Finally, its potential use in the development of new pharmaceuticals and agrochemicals should be explored.

Scientific Research Applications

1-(DFP)-3-(T2P)-1H-P5M has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers, as a ligand in coordination chemistry, and as a reagent in the synthesis of metal-organic frameworks. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a reagent in the synthesis of other organic compounds.

properties

IUPAC Name

[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-4,9,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFKGONVLERQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

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